molecular formula C20H19NO4S B2848060 N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide CAS No. 518303-90-7

N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide

Cat. No.: B2848060
CAS No.: 518303-90-7
M. Wt: 369.44
InChI Key: MPDJIFURDMSUPG-UHFFFAOYSA-N
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Description

N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrahydrodibenzofuran Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the reaction of the tetrahydrodibenzofuran core with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions could target the sulfonyl group or the tetrahydrodibenzofuran moiety.

    Substitution: N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interfering with cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-N-phenylacetamide: Similar structure but lacks the tetrahydrodibenzofuran moiety.

    N-(benzenesulfonyl)-N-(2-furyl)acetamide: Contains a furan ring instead of the tetrahydrodibenzofuran moiety.

Uniqueness

The presence of the tetrahydrodibenzofuran moiety in N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide may confer unique properties such as increased stability, specific binding interactions, or enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

N-(benzenesulfonyl)-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-14(22)21(26(23,24)16-7-3-2-4-8-16)15-11-12-20-18(13-15)17-9-5-6-10-19(17)25-20/h2-4,7-8,11-13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDJIFURDMSUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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